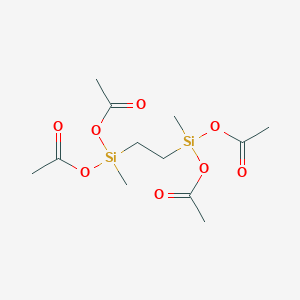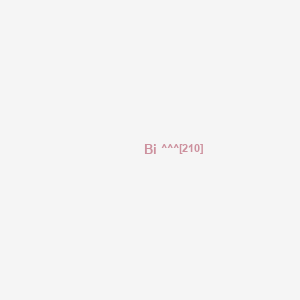
Bismuth-210
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth-210 is a radioactive isotope of bismuth that has a half-life of 5.01 days. It is produced through the decay of polonium-210 and is commonly used in scientific research due to its unique properties. Bismuth-210 emits alpha particles, which makes it useful for studying the effects of radiation on biological systems. In
Wirkmechanismus
Bismuth-210 emits alpha particles, which are highly energetic and can cause significant damage to biological systems. Alpha particles have a short range and are easily stopped by biological tissues, which makes them useful for studying the effects of radiation on specific organs or tissues.
Biochemische Und Physiologische Effekte
Bismuth-210 has been shown to cause DNA damage and induce apoptosis in cells. It has also been shown to affect the expression of genes involved in DNA repair and cell cycle regulation. Bismuth-210 can accumulate in certain organs, such as the liver and spleen, and can cause damage to these organs over time.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using bismuth-210 in lab experiments is that it emits alpha particles, which are highly energetic and can cause significant damage to biological systems. This makes it useful for studying the effects of radiation on specific organs or tissues. However, one limitation is that bismuth-210 has a short half-life, which means that experiments must be conducted quickly before the bismuth-210 decays.
Zukünftige Richtungen
There are several future directions for the use of bismuth-210 in scientific research. One area of interest is the development of bismuth-210-labeled compounds for use in diagnostic imaging and targeted therapy. Another area of interest is the use of bismuth-210 in the study of radiation-induced DNA damage and repair. Additionally, the use of bismuth-210 in the study of the effects of radiation on specific organs or tissues may lead to new insights into the mechanisms of radiation-induced damage.
Wissenschaftliche Forschungsanwendungen
Bismuth-210 is commonly used in scientific research to study the effects of radiation on biological systems. It is particularly useful for studying the mechanisms of radiation-induced DNA damage and repair. Bismuth-210 has also been used to study the uptake and distribution of bismuth in biological systems.
Eigenschaften
CAS-Nummer |
14331-79-4 |
|---|---|
Produktname |
Bismuth-210 |
Molekularformel |
Bi |
Molekulargewicht |
209.98412 g/mol |
IUPAC-Name |
bismuth-210 |
InChI |
InChI=1S/Bi/i1+1 |
InChI-Schlüssel |
JCXGWMGPZLAOME-OUBTZVSYSA-N |
Isomerische SMILES |
[210Bi] |
SMILES |
[Bi] |
Kanonische SMILES |
[Bi] |
Synonyme |
210Bi radioisotope Bi-210 radioisotope Bismuth-210 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


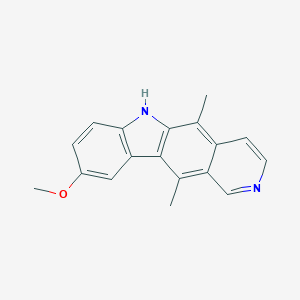
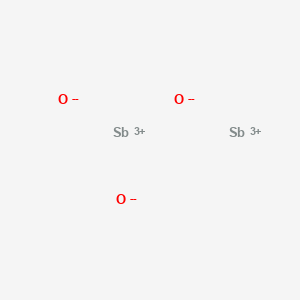
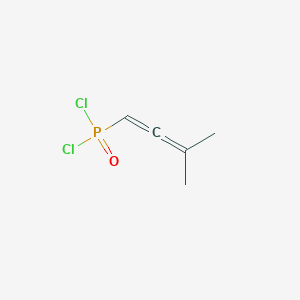
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)
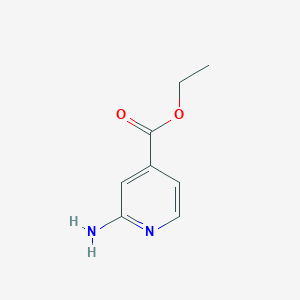

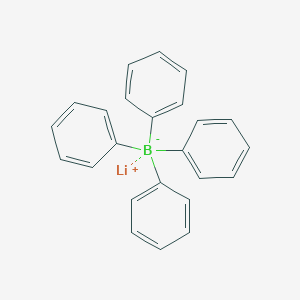
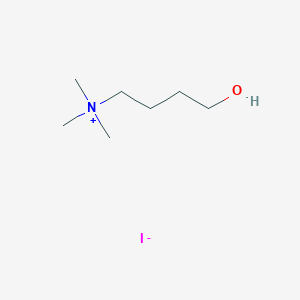
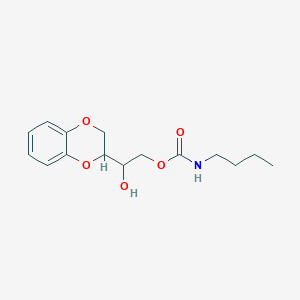
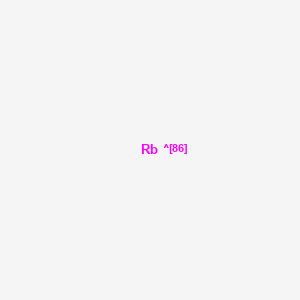
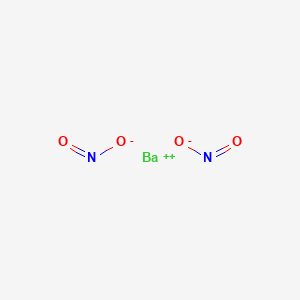
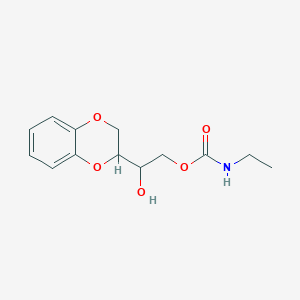
![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)
